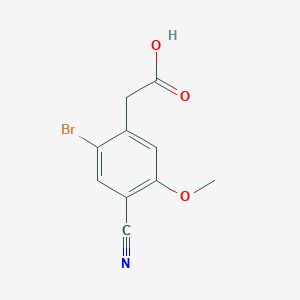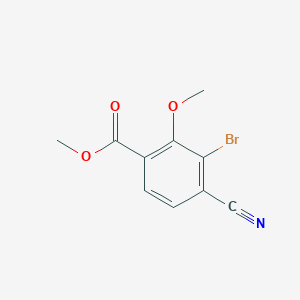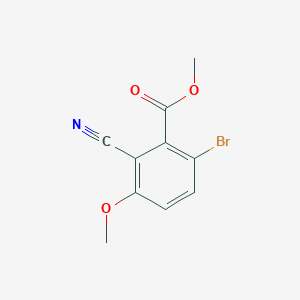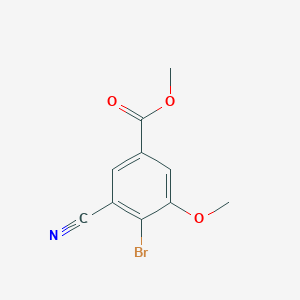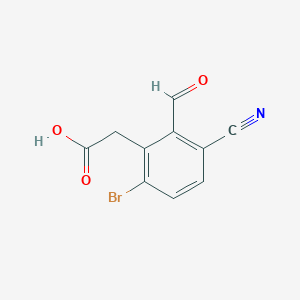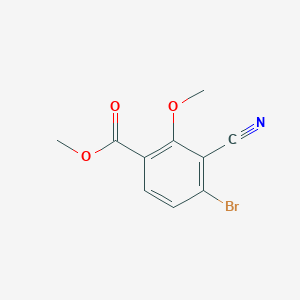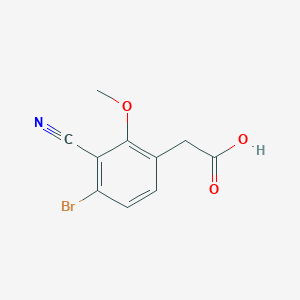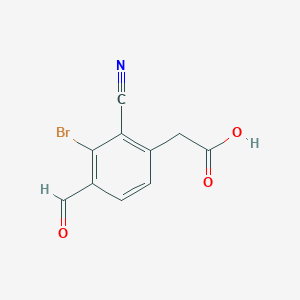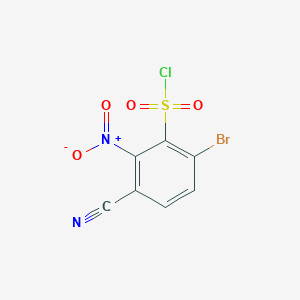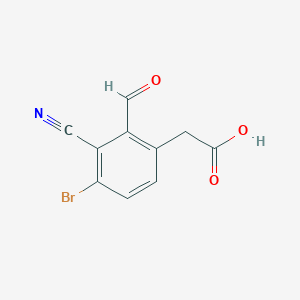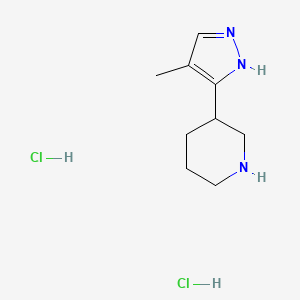
3-(4-Methyl-1h-pyrazol-3-yl)piperidine dihydrochloride
Übersicht
Beschreibung
“3-(4-Methyl-1h-pyrazol-3-yl)piperidine dihydrochloride” is a chemical compound with the CAS Number: 1361118-70-8 . It has a molecular weight of 238.16 and its IUPAC name is 4-(4-methyl-1H-pyrazol-3-yl)piperidine dihydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3.2ClH/c1-7-6-11-12-9(7)8-2-4-10-5-3-8;;/h6,8,10H,2-5H2,1H3,(H,11,12);2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Aurora Kinase Inhibition
3-(4-Methyl-1h-pyrazol-3-yl)piperidine dihydrochloride has been identified in research for its potential in cancer treatment due to its role in inhibiting Aurora A kinase. This enzyme is crucial in cell division and its inhibition could be significant in controlling the proliferation of cancer cells (ロバート ヘンリー,ジェームズ, 2006).
Molecular Interaction Studies
The molecule has been studied for its molecular interactions, particularly as an antagonist for the CB1 cannabinoid receptor. Such research is crucial in understanding how the compound might modulate receptor activity, potentially leading to new therapeutic pathways (J. Shim et al., 2002).
Anticholinesterase Effects
Pyrazoline derivatives, which include this compound, have been explored for their anticholinesterase effects. This is relevant in the context of neurodegenerative disorders, as these compounds may influence enzymes that degrade neurotransmitters (M. Altıntop, 2020).
Structure-Activity Relationships
Research has delved into the structure-activity relationships of pyrazole derivatives, including this compound, especially in relation to cannabinoid receptor antagonistic activity. Understanding these relationships can aid in the development of more selective and potent pharmacological agents (R. Lan et al., 1999).
Dopamine Receptor Ligands
The compound has been identified as a potential ligand for human dopamine receptors, which could have implications in the treatment of disorders related to dopamine dysregulation (M. Rowley et al., 1997).
Synthesis for Medicinal Chemistry
Its synthesis has been a topic of study, particularly as a key intermediate in the synthesis of other pharmaceutical agents. This highlights its role in medicinal chemistry and drug development (Steven J. Fussell et al., 2012).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, suggesting a potential for diverse biological activity .
Mode of Action
It’s suggested that the compound may interact with its targets through hydrogen bonding and hydrophobic interactions
Biochemical Pathways
Similar compounds have been implicated in various biochemical pathways, indicating a potential for broad biological activity .
Result of Action
Similar compounds have shown various biological activities, suggesting that this compound may also exhibit diverse effects .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound can also bind to specific proteins, altering their function and activity. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For example, the compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction. This inhibition can result in altered cellular responses and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus beyond a certain dosage. Additionally, high doses of the compound have been associated with toxic effects, such as liver and kidney damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of drugs and other substances. The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be transported into cells via specific membrane transporters, and it can bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-(4-methyl-1H-pyrazol-5-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-7-5-11-12-9(7)8-3-2-4-10-6-8;;/h5,8,10H,2-4,6H2,1H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIDNEOYTAJASR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


